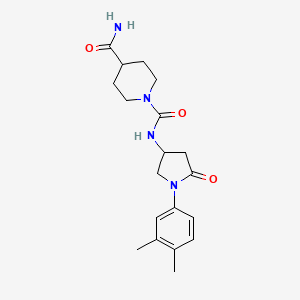
4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide
Descripción general
Descripción
4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mecanismo De Acción
Target of Action
The primary target of 4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . Molecular docking studies have been carried out using carbonic anhydrase IX crystals to determine the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase IX can affect various biochemical pathways, particularly those related to cancer cell proliferation . .
Pharmacokinetics
It is suggested that the bioavailability and bioactivity of these compounds may be high .
Result of Action
The compound’s action results in the inhibition of carbonic anhydrase IX, which can lead to anti-proliferative effects against certain cancer cell lines . For example, it has been shown to have cytotoxic activity against U87 and HeLa cancer cell lines .
Análisis Bioquímico
Cellular Effects
The cellular effects of 4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide are currently being studied. Preliminary research suggests that it may have anti-proliferative effects on certain cancer cell lines
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiosemicarbazides.
Aplicaciones Científicas De Investigación
4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide
- 4-Methyl-1-(thiophene-2-carbonyl)thiosemicarbazide
- 4-Phenyl-1-(thiophene-2-carbonyl)thiosemicarbazide
Uniqueness
4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide is unique due to its benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-benzyl-3-(thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-12(11-7-4-8-19-11)15-16-13(18)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDISKKWZFBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2975217.png)
![5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2975219.png)



![2-[(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2975224.png)

![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2975226.png)
![6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2975227.png)
![3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2975229.png)



